molecular formula C12H14FNO B7569639 (4-Fluoro-3-methylphenyl)-pyrrolidin-1-ylmethanone

(4-Fluoro-3-methylphenyl)-pyrrolidin-1-ylmethanone

Cat. No. B7569639
M. Wt: 207.24 g/mol
InChI Key: CLDKJBUXTXUHPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Fluoro-3-methylphenyl)-pyrrolidin-1-ylmethanone, also known as 4F-MPH, is a synthetic stimulant drug that belongs to the phenidate family. It is structurally similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). 4F-MPH has gained popularity in recent years due to its potential as a research chemical, particularly in studies investigating the mechanisms of action of stimulant drugs.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-methylphenyl)-pyrrolidin-1-ylmethanone is similar to that of other stimulant drugs. It acts as a reuptake inhibitor of dopamine and norepinephrine, increasing the levels of these neurotransmitters in the brain. This leads to increased focus, alertness, and energy, as well as potential side effects such as increased heart rate and blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-Fluoro-3-methylphenyl)-pyrrolidin-1-ylmethanone are similar to those of other stimulant drugs. It increases the levels of dopamine and norepinephrine in the brain, leading to increased focus, alertness, and energy. It can also cause side effects such as increased heart rate and blood pressure, and may have potential for abuse and addiction.

Advantages and Limitations for Lab Experiments

The advantages of using (4-Fluoro-3-methylphenyl)-pyrrolidin-1-ylmethanone in lab experiments include its relatively simple synthesis process, its similarity to other stimulant drugs, and its potential for investigating the mechanisms of action of these drugs. However, its potential for abuse and addiction, as well as its potential side effects, must be taken into consideration when using it in experiments.

Future Directions

There are several potential future directions for research on (4-Fluoro-3-methylphenyl)-pyrrolidin-1-ylmethanone. These include investigating its potential as a treatment for ADHD and other cognitive disorders, as well as its potential for abuse and addiction. Additionally, further studies are needed to fully understand the mechanisms of action of (4-Fluoro-3-methylphenyl)-pyrrolidin-1-ylmethanone and other stimulant drugs, and to develop safer and more effective treatments for these conditions.

Synthesis Methods

The synthesis of (4-Fluoro-3-methylphenyl)-pyrrolidin-1-ylmethanone involves the reaction of 4-fluoro-3-nitrobenzoic acid with methylamine and subsequent reduction of the resulting intermediate with sodium borohydride. The resulting product is then reacted with pyrrolidine to yield (4-Fluoro-3-methylphenyl)-pyrrolidin-1-ylmethanone. The synthesis process is relatively straightforward and has been described in detail in scientific literature.

Scientific Research Applications

(4-Fluoro-3-methylphenyl)-pyrrolidin-1-ylmethanone has been used extensively in scientific research to investigate the mechanisms of action of stimulant drugs. It has been shown to increase dopamine and norepinephrine levels in the brain, similar to other stimulants such as methylphenidate and amphetamines. Studies have also investigated the effects of (4-Fluoro-3-methylphenyl)-pyrrolidin-1-ylmethanone on cognitive function and behavior in animal models, with promising results.

properties

IUPAC Name

(4-fluoro-3-methylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c1-9-8-10(4-5-11(9)13)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDKJBUXTXUHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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